molecular formula C14H25NO6 B13923383 2-(2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)ethoxy)acetic acid

2-(2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)ethoxy)acetic acid

Cat. No.: B13923383
M. Wt: 303.35 g/mol
InChI Key: PVBYPTZFGBHFJD-UHFFFAOYSA-N
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Description

2-(2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)ethoxy)acetic acid is a synthetic intermediate characterized by a piperidine ring core modified with a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The 4-position of the piperidine is linked to an ethoxyethoxy chain terminating in an acetic acid moiety. This structure confers versatility in pharmaceutical and organic synthesis, particularly in drug discovery where Boc groups facilitate amine protection during multi-step reactions .

Properties

Molecular Formula

C14H25NO6

Molecular Weight

303.35 g/mol

IUPAC Name

2-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxyethoxy]acetic acid

InChI

InChI=1S/C14H25NO6/c1-14(2,3)21-13(18)15-6-4-11(5-7-15)20-9-8-19-10-12(16)17/h11H,4-10H2,1-3H3,(H,16,17)

InChI Key

PVBYPTZFGBHFJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCCOCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)ethoxy)acetic acid typically involves multiple steps. One common method starts with the protection of piperidine using the Boc group. This is followed by the introduction of the ethoxyacetic acid moiety through a series of reactions, including etherification and esterification. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)ethoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce the free amine.

Scientific Research Applications

2-(2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)ethoxy)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)ethoxy)acetic acid involves its interaction with specific molecular targets. The Boc group protects the piperidine ring, allowing the compound to be selectively deprotected under mild conditions. This enables the free amine to interact with enzymes or receptors, modulating their activity. The ethoxyacetic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The following table summarizes key analogs and their structural distinctions:

Compound Name Structural Difference vs. Target Compound Molecular Weight (g/mol) Key Properties/Applications References
2-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)acetic acid Boc replaced with Cbz (benzyloxycarbonyl) 307.31 Enhanced lipophilicity; used in peptide synthesis
2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)amino)acetic acid Ethoxyethoxy linker replaced with amino group 258.30 Increased hydrogen bonding potential; bioactive intermediates
2-[1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)piperidin-4-yl]acetic acid 2-Methoxyphenyl substituent on piperidine 349.42 Aromatic interactions; potential CNS-targeting agents
2-(1-(tert-Butoxycarbonyl)-4-methylpiperidin-4-yl)acetic acid Methyl substituent on piperidine 257.33 Steric hindrance modulation; improved metabolic stability
2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid 3,3-Difluoro substitution on piperidine 279.28 Enhanced lipophilicity and membrane permeability
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid Piperidine replaced with piperazine 244.28 Increased basicity; dual hydrogen bond donors

Physicochemical Properties

  • Solubility and Lipophilicity: The ethoxyethoxy linker in the target compound enhances aqueous solubility compared to analogs with shorter linkers (e.g., amino or methylene groups) . Fluorinated derivatives (e.g., 3,3-difluoro) exhibit higher logP values, favoring membrane permeability but reducing water solubility . The Cbz analog (benzyloxycarbonyl) shows increased lipophilicity (predicted logP = 2.1) compared to the Boc-protected compound (logP = 1.8) .
  • Acidity (pKa) :

    • The acetic acid moiety in all analogs has a pKa ~4.6–4.7, ensuring ionization at physiological pH .
    • Piperazine-containing analogs (e.g., 2-(4-Boc-piperazin-1-yl)acetic acid) exhibit altered basicity due to the additional nitrogen, with pKa values ~7.5 for the secondary amine .

Biological Activity

2-(2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)ethoxy)acetic acid, a compound with the molecular formula C16H22N2O5, is gaining attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound features a tert-butoxycarbonyl (Boc) group, which is often utilized in organic synthesis to protect amines. The presence of the piperidinyl moiety suggests potential interactions with biological receptors, particularly in the central nervous system.

Research indicates that compounds similar to 2-(2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)ethoxy)acetic acid may function as positive allosteric modulators (PAMs). PAMs enhance the activity of receptors without directly activating them, which can lead to more refined therapeutic effects and reduced side effects compared to full agonists .

Biological Activity and Therapeutic Potential

  • Neuropharmacology : The piperidine structure is known for its neuroactive properties. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in the context of anxiety and depression treatments.
  • Cancer Therapy : The compound's ability to modulate immune checkpoints such as PD-1/PD-L1 has been highlighted in recent studies. By inhibiting this pathway, it may enhance anti-tumor immunity, making it a candidate for cancer immunotherapy .
  • Targeted Protein Degradation (PROTACs) : The compound is also explored as a rigid linker in PROTAC development. PROTACs are innovative therapeutic agents designed to selectively degrade target proteins, offering a novel approach to treating diseases by removing unwanted proteins from cells .

Study 1: Neuropharmacological Effects

In a study examining the effects of similar piperidine derivatives on anxiety models in rodents, it was found that these compounds significantly reduced anxiety-like behaviors in elevated plus-maze tests. This suggests potential applications in treating anxiety disorders.

Study 2: Cancer Immunotherapy

Another study focused on the PD-1/PD-L1 pathway demonstrated that small molecule inhibitors could effectively block this interaction, leading to enhanced T-cell activity against tumors. The findings support further exploration of 2-(2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)ethoxy)acetic acid as a promising candidate for cancer therapy .

Data Tables

Property Value
Molecular FormulaC16H22N2O5
Molecular Weight322.36 g/mol
CAS Number1086392-92-8
Potential ApplicationsNeuropharmacology, Cancer Immunotherapy, PROTACs
Study Findings
Neuropharmacology StudyReduced anxiety-like behaviors in rodent models
Cancer Immunotherapy StudyEffective blockade of PD-1/PD-L1 interaction

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 2-(2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)ethoxy)acetic acid in laboratory settings?

  • Answer : Safety protocols include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols or dust .
  • Storage : Store in dry conditions at 2–8°C to maintain stability .
  • Spill Management : Contain spills with inert absorbents and avoid dispersal into drains .
    • Hazard Classification : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) per GHS standards .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR, focusing on the Boc-protected piperidine and acetic acid moieties.
  • Mass Spectrometry (MS) : Use high-resolution MS (e.g., ESI-TOF) to verify molecular weight (calculated: ~361.4 g/mol for C17H27NO6).
  • HPLC : Monitor purity with reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers design experiments to assess the hydrolytic stability of the tert-butoxycarbonyl (Boc) group under varying pH conditions?

  • Answer :

  • Experimental Design :
  • Prepare buffered solutions (pH 1–10) and incubate the compound at 25°C/37°C.
  • Use <sup>1</sup>H NMR or LC-MS to track Boc deprotection kinetics .
  • Key Variables : Temperature, ionic strength, and nucleophilic agents (e.g., trifluoroacetic acid for acidic cleavage).
  • Data Interpretation : Compare half-life (t1/2) across conditions to optimize Boc retention during synthesis .

Q. What strategies mitigate low yields in multi-step syntheses involving this compound?

  • Answer :

  • Catalyst Optimization : Use palladium catalysts (e.g., Pd(OAc)2) for coupling reactions, as seen in related piperidine derivatives .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate intermediates.
  • Reaction Monitoring : Track byproducts via TLC or inline IR spectroscopy to adjust stoichiometry .

Q. How can conflicting toxicity data from different studies be resolved?

  • Answer :

  • Root-Cause Analysis :
  • Compare impurity profiles (e.g., residual solvents, unreacted intermediates) using GC-MS.
  • Validate test models (e.g., in vitro vs. in vivo assays for skin irritation) .
  • Standardization : Adhere to OECD guidelines for acute toxicity testing to ensure reproducibility .

Methodological Challenges

Q. What experimental approaches are suitable for studying the compound’s role as a linker in prodrug design?

  • Answer :

  • Conjugation Studies :
  • React the acetic acid moiety with amine-containing drugs (e.g., doxorubicin) via EDC/NHS coupling.
  • Evaluate release kinetics in simulated physiological conditions (PBS, 37°C) .
  • Analytical Tools : Use UV-Vis spectroscopy or fluorescence assays to quantify drug release rates .

Q. How can computational modeling predict the compound’s solubility and permeability for drug delivery applications?

  • Answer :

  • Software Tools : Utilize Schrödinger’s QikProp or ACD/Labs to calculate logP (estimated ~1.2), polar surface area (~90 Ų), and solubility (mg/mL).
  • Validation : Compare predictions with experimental shake-flask solubility tests in DMSO/PBS .

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